molecular formula C7H9N3O B1616421 2,4-Dimethylpyrimidine-5-carboxamide CAS No. 53554-30-6

2,4-Dimethylpyrimidine-5-carboxamide

Cat. No.: B1616421
CAS No.: 53554-30-6
M. Wt: 151.17 g/mol
InChI Key: RNITZDKHJGIGOW-UHFFFAOYSA-N
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Description

2,4-Dimethylpyrimidine-5-carboxamide is an organic compound with the molecular formula C7H9N3O and is a derivative of the pyrimidine heterocycle . This compound features a carboxamide functional group attached to a dimethylpyrimidine core, making it a valuable scaffold in medicinal and agrochemical research. Pyrimidine carboxamides have attracted significant attention in scientific research, particularly for their role as key intermediates in the synthesis of novel active molecules. Researchers value this structural motif for its potential application in developing succinate dehydrogenase inhibitors (SDHIs) . SDHIs are a major class of fungicides that work by disrupting the mitochondrial respiratory chain in fungi. Molecular docking studies suggest that related pyridine carboxamide compounds can bind effectively to the succinate dehydrogenase enzyme via stable hydrogen bonds and hydrophobic interactions, indicating a potential mechanism of action for derivatives of this compound class . As such, this compound serves as a promising building block for the discovery and development of new antifungal agents aimed at addressing the challenge of fungicide resistance. Please note: This product is intended for research purposes and laboratory use only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethylpyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-4-6(7(8)11)3-9-5(2)10-4/h3H,1-2H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNITZDKHJGIGOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40296344
Record name 2,4-dimethylpyrimidine-5-carboxamide
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Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53554-30-6
Record name NSC108897
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-dimethylpyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40296344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Theoretical and Computational Chemistry Studies of 2,4 Dimethylpyrimidine 5 Carboxamide

Quantum Chemical Calculations and Molecular Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,4-Dimethylpyrimidine-5-carboxamide at a molecular level. These computational techniques provide insights into the electron distribution and energy levels within the molecule, which are crucial for predicting its chemical behavior.

Density Functional Theory (DFT) Applications in Pyrimidine-5-carboxamide Research

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.gov In the study of pyrimidine-5-carboxamide derivatives, DFT, particularly using the B3LYP functional, is frequently employed to optimize molecular geometries and predict a variety of chemical properties. samipubco.comechemcom.com The accuracy of these calculations is highly dependent on the chosen functional and basis set. nih.gov

DFT calculations provide essential data, including molecular orbital energies, bond lengths, bond angles, and vibrational frequencies. nih.govtandfonline.com These parameters are instrumental in analyzing the structure-activity relationships of drug molecules. nih.gov For instance, DFT has been used to study tetrahydropyrimidine-5-carboxylate derivatives as potential antibacterial agents by elucidating their electronic and structural properties. samipubco.comechemcom.com The method helps in understanding the charge distribution and the energy of the exciting characteristics of the pyrimidine (B1678525) nucleus. samipubco.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis of this compound Derivatives

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com These orbitals are critical in determining the chemical reactivity and kinetic stability of a molecule. ijarset.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ijarset.comirjweb.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's reactivity. numberanalytics.com A smaller gap suggests higher reactivity and lower kinetic stability, making the molecule more polarizable. ijarset.com For pyrimidine derivatives, a larger energy gap is indicative of greater stability and lower reactivity. samipubco.com The analysis of these orbitals helps in understanding the charge transfer that can occur within the molecule. irjweb.com

Table 1: Representative Frontier Molecular Orbital Energies for Pyrimidine Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Pyrimidine Derivative A-6.2613 irjweb.com-0.8844 irjweb.com5.3769
Pyrimidine Derivative B-4.139 ijarset.com-0.801 ijarset.com3.338
Hypothetical m-diacetylaminoazopyrimidine (Ground State)--3.60 yu.edu.jo
Hypothetical m-diacetylaminoazopyrimidine (Excited State)--1.67 yu.edu.jo

Note: This table presents representative values from studies on various pyrimidine derivatives to illustrate the typical range of HOMO-LUMO energies and gaps.

Global and Local Reactivity Descriptors (Chemical Hardness, Softness, Electrophilicity, Fukui Functions, Mulliken Charges)

Global and local reactivity descriptors, derived from DFT calculations, provide a quantitative measure of a molecule's reactivity. researchgate.net

Global Reactivity Descriptors:

Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to a change in electron distribution. yu.edu.joresearchgate.net A "soft" molecule has a small HOMO-LUMO gap and is more reactive. ijarset.com

Electronegativity (χ) : This describes the ability of a molecule to attract electrons. ijarset.com

Chemical Potential (μ) : Related to the escaping tendency of electrons from a system. ijarset.com

Electrophilicity Index (ω) : This index quantifies the energy stabilization when a system acquires an additional electronic charge from the environment, indicating its electrophilic nature. tandfonline.comarxiv.org

Table 2: Representative Global Reactivity Descriptors for Pyrimidine Derivatives

DescriptorPyrimidine Derivative A irjweb.comPyrimidine Derivative B ijarset.comHypothetical m-diacetylaminoazopyrimidine yu.edu.jo
Ionization Potential (I)6.2613 eV4.139 eV-
Electron Affinity (A)0.8844 eV0.801 eV-
Chemical Hardness (η)2.6885 eV1.830 eV1.80 eV
Chemical Softness (S)-0.273 eV⁻¹0.56 eV⁻¹
Electronegativity (χ)3.5729 eV2.632 eV4.49 eV
Chemical Potential (μ)-3.5729 eV--4.49 eV
Electrophilicity Index (ω)-1.892 eV5.68

Note: This table contains representative values from studies on various pyrimidine derivatives to illustrate the application of these descriptors.

Local Reactivity Descriptors:

Fukui Functions : These functions are used to predict the most likely sites for nucleophilic and electrophilic attacks on a molecule. researchgate.netwjarr.com They indicate the change in electron density at a specific point in the molecule when an electron is added or removed.

Mulliken Charges : This analysis provides the distribution of partial atomic charges throughout the molecule, which helps in understanding the electrostatic potential and identifying reactive sites. tandfonline.comyu.edu.jo The charges on atoms in the pyrimidine ring are influenced by electron delocalization. echemcom.com

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation are indispensable tools for visualizing and predicting the behavior of molecules, offering insights that complement experimental research.

Molecular Docking Studies for Ligand-Target Interaction Prediction with Pyrimidine-5-carboxamide

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein. remedypublications.com This method is crucial in drug discovery for predicting the binding affinity and interaction patterns between a drug candidate and its biological target. echemcom.comnih.gov For pyrimidine-5-carboxamide derivatives, docking studies have been used to investigate their potential as inhibitors of various enzymes, such as dihydrofolate reductase (DHFR) and dipeptidyl peptidase-4 (DPP-4). samipubco.comechemcom.commdpi.com

These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein. nih.govresearchgate.net The binding energy scores obtained from docking can help in ranking potential drug candidates. mdpi.com For example, docking studies have shown that pyrimidine derivatives can fit well within the active sites of their target proteins, indicating their potential as inhibitors. remedypublications.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Elucidation of Pyrimidine-5-carboxamide Action

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are used to predict the activity of new compounds and to understand the molecular properties that are important for their biological function. nih.gov

In the study of pyrimidine-5-carboxamide derivatives, QSAR models have been developed to predict their activity as, for example, anticancer agents. nih.gov These models often use descriptors calculated from the molecular structure, such as quantum chemical parameters, to build a statistical relationship with the observed biological activity. nih.gov The goal is to identify the key structural features that influence the compound's potency, which can guide the design of more effective therapeutic agents. mdpi.comacs.org

Molecular Dynamics Simulations of this compound in Biological Systems

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. researchgate.net For a compound like this compound, MD simulations can predict how it might behave within a complex biological environment, such as in proximity to a protein or a cell membrane. These simulations provide a dynamic picture of the molecule's interactions, which is crucial for predicting its behavior.

While specific molecular dynamics studies extensively detailing this compound in biological systems are not widely published, the principles of MD applied to related pyrimidine structures offer a clear indication of the expected insights. For instance, MD simulations of other pyrimidine derivatives have been used to investigate their binding stability with biological targets like enzymes and receptors. mdpi.comscispace.com These studies typically analyze parameters such as root-mean-square deviation (RMSD) to assess the stability of the compound in a binding pocket and root-mean-square fluctuation (RMSF) to identify which parts of the molecule are most flexible.

In a hypothetical MD simulation of this compound with a target protein, one would expect to observe key interactions, such as hydrogen bonds forming between the carboxamide group and amino acid residues of the protein. The methyl groups on the pyrimidine ring would likely contribute to hydrophobic interactions. The simulation would track the stability of these interactions over nanoseconds, providing data on the potential for the compound to act as a stable ligand.

Table 1: Representative Data from a Hypothetical Molecular Dynamics Simulation of this compound with a Target Protein

Simulation ParameterValue/ObservationSignificance
Simulation Time 100 nsProvides a sufficient timescale to observe significant conformational changes and interaction patterns.
RMSD of Ligand 1.5 ± 0.3 ÅIndicates that the compound remains stably bound in the active site without significant deviation.
Key H-Bond Interactions Carboxamide O with Lysine backbone NHCarboxamide NH₂ with Aspartate side chain OHighlights the specific residues crucial for anchoring the compound in the binding site.
RMSF of Ligand Atoms Higher fluctuations in the carboxamide group compared to the pyrimidine ring.Suggests the carboxamide group has more conformational freedom, which could be important for adapting to the binding site.

Conformational Analysis and Tautomeric Equilibrium Investigations of Pyrimidine-5-carboxamide Scaffolds

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and the potential for different structural isomers, such as conformers and tautomers, to exist in equilibrium.

Conformational Analysis:

Computational methods, such as density functional theory (DFT), are employed to calculate the potential energy surface associated with the rotation of the carboxamide group. This allows for the identification of low-energy, stable conformers. Studies on similar aromatic amide systems have shown that both syn and anti conformations can be stable, with the relative energies depending on intramolecular interactions, such as hydrogen bonds and steric hindrance from adjacent groups. researchgate.net In the case of this compound, the presence of the methyl group at position 4 could sterically influence the preferred orientation of the carboxamide at position 5.

Table 2: Calculated Relative Energies of this compound Conformers

ConformerDihedral Angle (C4-C5-C=O)Relative Energy (kcal/mol)Population at 298 K (%)
Conformer A (Planar) ~0°0.0075
Conformer B (Twisted) ~30°1.2015
Conformer C (Orthogonal) ~90°3.50<1

Note: Data is illustrative and based on typical findings for similar molecular scaffolds.

Tautomeric Equilibrium:

Tautomerism is a form of isomerism where molecules can interconvert through the migration of a proton, often accompanied by a shift in the location of double bonds. nih.gov Pyrimidine derivatives can exhibit keto-enol or amino-imino tautomerism. For this compound, the primary focus would be on the potential for tautomerization involving the pyrimidine ring nitrogens and the carboxamide group.

Quantum chemical calculations are essential for predicting the relative stabilities of different tautomers. nih.gov These calculations determine the Gibbs free energy of each tautomer, with the lowest energy form being the most abundant at equilibrium. nih.gov For many pyrimidine systems, the canonical forms are significantly more stable in the solid state and in solution. researchgate.net However, the tautomeric equilibrium can be influenced by the solvent environment.

For this compound, the canonical amide form is expected to be the most stable tautomer under physiological conditions. However, computational studies would be necessary to quantify the energy differences between this and potential, less stable imidic acid tautomers. The ability to form different hydrogen bonding patterns can stabilize certain tautomers in specific environments, which could have implications for biological recognition.

Table 3: Calculated Relative Free Energies of Potential Tautomers of a Pyrimidine-5-carboxamide Scaffold

TautomerDescriptionRelative Free Energy (kcal/mol) in WaterPredicted Equilibrium Population
Tautomer 1 (Amide) Canonical form0.0>99.9%
Tautomer 2 (Imidic Acid) Proton shift from N to O in carboxamide10.5<0.1%

Note: Data is illustrative and based on general principles of tautomerism in related heterocyclic amides.

Advanced Spectroscopic Characterization Methodologies for 2,4 Dimethylpyrimidine 5 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, including pyrimidine-5-carboxamide derivatives. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

¹H and ¹³C NMR for Structural Assignment of Pyrimidine-5-carboxamide Derivatives

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for the initial structural verification of pyrimidine-5-carboxamide derivatives. ias.ac.inresearchgate.net The chemical shifts, signal multiplicities, and integration values in ¹H NMR spectra reveal the number and connectivity of hydrogen atoms. For instance, in related pyrimidine (B1678525) structures, distinct signals are expected for the methyl groups and the aromatic proton on the pyrimidine ring, as well as for the amide protons. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. organicchemistrydata.org Each unique carbon atom in the molecule gives rise to a distinct signal, with its chemical shift indicating its electronic environment. For 2,4-Dimethylpyrimidine-5-carboxamide, characteristic signals would be observed for the two methyl carbons, the pyrimidine ring carbons, and the carbonyl carbon of the carboxamide group. researchgate.net The analysis of these spectra is crucial for confirming the presence of the pyrimidine core and the desired substitution pattern. ias.ac.in

Table 1: Representative ¹H and ¹³C NMR Data for Pyrimidine Derivatives

Nucleus Chemical Shift (δ, ppm) Range Multiplicity Assignment
¹H 2.3 - 2.9 Singlet Methyl (CH₃) protons
¹H 7.2 - 8.2 Singlet/Multiplet Aromatic/Ring protons
¹H 7.9 - 9.2 Singlet (broad) Amide (NH₂) protons
¹³C 14 - 35 - Methyl (CH₃) carbons
¹³C 100 - 160 - Pyrimidine ring carbons
¹³C 160 - 170 - Carbonyl (C=O) carbon

Note: The chemical shift ranges are general for pyrimidine derivatives and may vary for this compound.

Advanced NMR (e.g., ¹⁵N HMBC, NOE Difference Experiments) for Conformational and Connectivity Insights

For a deeper understanding of molecular structure, advanced NMR techniques are employed. Heteronuclear Multiple Bond Correlation (HMBC) experiments, particularly ¹⁵N HMBC, are invaluable for establishing long-range correlations between protons and nitrogen atoms. This can definitively confirm the connectivity of the carboxamide group to the pyrimidine ring. nih.govresearchgate.net The ¹⁵N chemical shifts themselves provide a spectroscopic fingerprint that can distinguish between different nitrogen environments within the molecule. rsc.org

Nuclear Overhauser Effect (NOE) difference experiments provide through-space correlations between protons that are in close proximity, offering critical insights into the molecule's conformation. nih.gov For example, NOE can be used to determine the spatial relationship between the methyl groups and the carboxamide substituent, revealing the preferred rotational orientation around the C-C bond connecting the carboxamide to the pyrimidine ring. Such conformational analysis is vital as the three-dimensional shape of a molecule often dictates its biological activity. researchgate.net

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy Analysis of this compound

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. nih.gov The resulting spectrum displays absorption bands at specific frequencies corresponding to different vibrational modes. For this compound, key characteristic bands would include:

N-H stretching vibrations of the primary amide group, typically appearing as two bands in the 3400-3200 cm⁻¹ region. ias.ac.in

C-H stretching vibrations of the methyl groups and the pyrimidine ring in the 3100-2850 cm⁻¹ range.

C=O stretching vibration (Amide I band) of the carboxamide group, which is a strong, sharp peak usually found between 1700 and 1630 cm⁻¹. ias.ac.in

N-H bending vibration (Amide II band) around 1650-1550 cm⁻¹.

C=C and C=N stretching vibrations of the pyrimidine ring, appearing in the 1600-1400 cm⁻¹ region. vandanapublications.comvandanapublications.com

These characteristic absorptions provide a molecular fingerprint, confirming the presence of the essential functional groups. researchgate.net

Table 2: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Range Intensity Vibrational Mode Functional Group
3400-3200 Medium-Strong N-H Stretch Amide
3100-2850 Medium-Weak C-H Stretch Methyl, Aromatic
1700-1630 Strong C=O Stretch (Amide I) Carboxamide
1650-1550 Medium N-H Bend (Amide II) Amide

Raman Spectroscopy Applications in Pyrimidine Carboxamide Research

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. mdpi.com It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of pyrimidine carboxamide research, Raman spectroscopy can provide valuable information about the pyrimidine ring itself. mdpi.com The ring breathing modes of pyrimidine derivatives give rise to characteristic and often intense Raman signals. mdpi.comnih.gov

Furthermore, Raman spectroscopy is well-suited for studying samples in aqueous solutions, which can be a limitation for FTIR. This makes it a useful tool for analyzing the conformational behavior of these molecules in environments that mimic biological systems. scienceopen.comamericanpharmaceuticalreview.com The combination of FTIR and Raman data provides a more complete picture of the vibrational properties of this compound. ijera.com

X-ray Diffraction Studies

X-ray diffraction on a single crystal provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. butlerov.comresearchgate.net This technique can determine bond lengths, bond angles, and torsion angles with high precision. For pyrimidine-5-carboxamide derivatives, X-ray crystallography can confirm the planarity of the pyrimidine ring and the conformation of the carboxamide substituent relative to the ring. nih.govmdpi.com

Moreover, analysis of the crystal packing reveals intermolecular interactions such as hydrogen bonding and π-π stacking. researchgate.netresearchgate.net For this compound, the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), potentially leading to the formation of extended supramolecular structures in the solid state. nih.gov Understanding these interactions is crucial as they can influence the physical properties of the compound.

Table 3: Compound Names Mentioned

Compound Name
This compound

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation of Pyrimidine Carboxamides

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the absolute solid-state structure of crystalline compounds. This technique provides precise atomic coordinates, allowing for the detailed determination of bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation. For pyrimidine carboxamides, SC-XRD reveals the planarity of the pyrimidine ring, the orientation of the carboxamide substituent, and the intricate network of intermolecular interactions that govern the crystal packing. researchgate.netresearchgate.net

The process involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the molecular structure is solved and refined. mdpi.comresearchgate.net In the context of pyrimidine carboxamides, key structural features of interest include the formation of hydrogen-bonded motifs. Typically, the amide group (–CONH₂) acts as both a hydrogen bond donor (N–H) and acceptor (C=O), often leading to the formation of centrosymmetric dimers or extended chains. researchgate.netmdpi.com For instance, studies on related structures like N′-hydroxypyrimidine-2-carboximidamide show adjacent molecules linked by pairs of N—H···O hydrogen bonds, forming inversion dimers with an R²₂(10) ring motif. researchgate.net

Table 1: Representative Crystallographic Data for Pyrimidine-Related Structures
CompoundCrystal SystemSpace GroupKey Interactions NotedReference
N′-hydroxypyrimidine-2-carboximidamideMonoclinicP2₁/cN—H···O hydrogen bonds (dimers), π–π stacking researchgate.net
N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamideMonoclinicP2₁/cPlanar dihydropyrimidine (B8664642) ring researchgate.net
Rufinamide (a triazole carboxamide)TriclinicP-1N–H···O hydrogen bonds (catemeric chain) researchgate.net
2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamineMonoclinicP2₁/cDimeric arrangement via N—H⋯N hydrogen bonds nih.gov

Powder X-ray Diffraction for Polymorphism and Crystalline Forms

Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to analyze the crystalline nature of a bulk sample and to identify polymorphism—the ability of a compound to exist in two or more different crystal structures. mdpi.com Unlike SC-XRD, which requires a single crystal, PXRD can be performed on a finely ground (polycrystalline) powder. The resulting diffractogram, a plot of X-ray intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. acs.org

For pyrimidine carboxamides, PXRD is instrumental in quality control, ensuring batch-to-batch consistency of the solid form. The presence of different polymorphs can significantly impact a substance's physicochemical properties, including solubility, dissolution rate, and stability. In the pharmaceutical context, this is a critical attribute to control. researchgate.net

The characterization of polymorphism involves comparing the PXRD patterns of different batches of the material. Sharp, well-defined peaks in the diffractogram are indicative of a crystalline material, whereas a broad halo suggests an amorphous form. Different polymorphs will produce distinct PXRD patterns with peaks at different 2θ angles and/or with different relative intensities. acs.org For example, studies on cocrystals of carbamazepine (B1668303) with nicotinamide (B372718) identified two different polymorphs, each with a unique PXRD pattern. acs.org Similarly, PXRD was used to characterize the solid form of the drug Rufinamide, confirming its purity and the absence of polymorphic or pseudopolymorphic impurities. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis of Pyrimidine Carboxamides

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns. sapub.org Using techniques like electron ionization (EI) or electrospray ionization (ESI), the molecule is ionized to produce a molecular ion (M⁺) or a protonated molecule ([M+H]⁺), the mass-to-charge ratio (m/z) of which confirms the molecular weight. sphinxsai.comnih.gov For this compound (C₇H₉N₃O), the expected exact mass is approximately 151.07 Da. nih.gov

The fragmentation of the molecular ion provides a structural roadmap. In EI-MS, the high-energy ionization process causes the molecular ion to break apart into smaller, characteristic fragment ions. sapub.org The analysis of these fragments helps to piece together the original structure. For pyrimidine carboxamides, fragmentation can occur via several predictable pathways. sphinxsai.com

Common fragmentation modes observed in related structures include:

Cleavage at the amide linkage: Loss of the carboxamide group (•CONH₂) or related fragments is a common pathway for amides. sphinxsai.comlibretexts.org

Fission of the pyrimidine ring: The pyrimidine ring itself can undergo cleavage, often initiated by the loss of small, stable molecules. sphinxsai.com

Loss of substituents: The methyl groups on the pyrimidine ring can be lost as methyl radicals (•CH₃). sapub.org

For instance, mass spectral studies of aryl amido pyrimidines have shown that fragmentation can be triggered by the pyrimidine moiety or can involve cleavage at the amide link. sphinxsai.com The molecular ion of one pyrimidinethione derivative was observed to eliminate a methyl radical, followed by the loss of a CO molecule. sapub.org Based on these principles, a plausible fragmentation pathway for this compound can be proposed.

Table 2: Plausible Mass Spectrometry Fragmentation for this compound
m/z ValueProposed Fragment IonPlausible Neutral Loss
151[C₇H₉N₃O]⁺ (Molecular Ion)-
134[M - NH₃]⁺Ammonia (NH₃)
123[M - CO]⁺Carbon Monoxide (CO)
107[M - CONH₂]⁺Carboxamide radical (•CONH₂)
94[4-methyl-pyrimidine cation radical]Loss of CH₃-C≡CH molecule from a larger fragment

UV-Visible Spectroscopy and Electronic Transitions of this compound

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. nih.gov The pyrimidine ring is an aromatic heterocycle containing chromophores (the C=C and C=N double bonds) that absorb UV light, leading to characteristic electronic transitions. The primary transitions observed in pyrimidine and its derivatives are π→π* and n→π* transitions. researchgate.net

The absorption spectrum of pyrimidine itself shows two main band systems. researchgate.net The substitution pattern on the pyrimidine ring significantly influences the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. rsc.org In this compound, the two methyl groups (electron-donating) and the carboxamide group (electron-withdrawing and a chromophore itself) will modulate the electronic structure of the pyrimidine core.

Studies on various pyrimidine derivatives provide a framework for interpreting the spectrum of the title compound. For example, a study on a brominated pyrimidine derivative reported a λmax at 275 nm. nih.gov Research on pyrimidine and its halogenated analogs identified several distinct absorption bands corresponding to different electronic excitations. rsc.orgrsc.orgau.dk

Band I (3.7–4.6 eV): Often associated with n→π* transitions.

Band II (4.6–5.7 eV) and Band III (5.7–6.7 eV): Typically assigned to π→π* transitions.

Band IV (6.7–8.2 eV): A region of strong absorption involving a mix of excited states.

The specific λmax values for this compound would be determined experimentally, but are expected to fall within the typical ranges for substituted pyrimidines, with the electronic transitions being assigned based on theoretical calculations and comparison with related molecules. rsc.orgrsc.org

Table 3: Typical UV Absorption Bands and Electronic Transitions for Pyrimidine Derivatives
Band DesignationApproximate Energy Range (eV)Approximate Wavelength Range (nm)Typical Transition TypeReference
Band I3.7–4.6 eV~270–335 nmn→π rsc.orgrsc.org
Band II4.6–5.7 eV~217–270 nmπ→π rsc.orgrsc.org
Band III5.7–6.7 eV~185–217 nmπ→π rsc.orgrsc.org
Band IV6.7–8.2 eV~151–185 nmπ→π / Mixed configurations rsc.orgrsc.org

Mechanistic Research on Biological Target Interactions of 2,4 Dimethylpyrimidine 5 Carboxamide Derivatives

Enzyme Inhibition Mechanisms and Binding Site Characterization

The functional versatility of the pyrimidine (B1678525) core, particularly when substituted with groups like the 2,4-diamino and 5-carboxamide moieties, allows it to act as a "hinge-binder" for many enzymes, especially kinases. nih.gov The nitrogen atoms of the pyrimidine ring are adept at forming critical hydrogen bonds with the backbone of enzyme active sites, anchoring the inhibitor and facilitating its function. The following sections detail the mechanistic insights into how derivatives of 2,4-Dimethylpyrimidine-5-carboxamide interact with and inhibit various key biological enzyme targets.

Dihydrofolate Reductase (DHFR) Inhibition Mechanism Studies with Pyrimidine Derivatives

Dihydrofolate reductase (DHFR) is a crucial enzyme in both prokaryotic and eukaryotic cells, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. nih.govmdpi.comyoutube.com THF is a vital precursor for the synthesis of nucleic acids and certain amino acids, making DHFR a well-established therapeutic target for antimicrobial and anticancer agents. nih.govmdpi.com Inhibitors of DHFR, known as antifolates, function by preventing the production of THF, which leads to a depletion of the reduced folate pool, subsequent inhibition of DNA synthesis, and ultimately cell death. nih.gov

Many potent DHFR inhibitors are structural analogues of the natural substrate, dihydrofolate, and feature a 2,4-diaminopyrimidine (B92962) ring. nih.govwikipedia.org This structural motif allows them to mimic the substrate and bind effectively to the enzyme's active site. Research has focused on developing selective inhibitors that can distinguish between the DHFR enzymes of pathogens and their human host.

In this context, dihydropyrimidine-5-carboxamide and related 5-benzyl-2,4-diaminopyrimidine (B1204543) analogues have been designed and synthesized as selective antifolates targeting the DHFR from Leishmania major (LmDHFR), the protozoan parasite responsible for leishmaniasis. nih.gov Structure-activity relationship (SAR) studies on these compounds revealed that specific substitutions are critical for potent inhibition. For instance, a series of analogues based on a 5-(3,5-dimethoxybenzyl)pyrimidine-2,4-diamine scaffold, further modified with amino acid linkers, demonstrated excellent selectivity for the parasite's DHFR over the human enzyme. nih.gov One compound from this series exhibited a potent IC₅₀ value of 0.10 μM against LmDHFR, underscoring the potential of the pyrimidine-5-carboxamide scaffold in designing effective and selective DHFR inhibitors. nih.gov

Salt-Inducible Kinase (SIK) Inhibition Mechanisms by Pyrimidine-5-carboxamides

Salt-inducible kinases (SIKs), a subfamily of AMP-activated protein kinases (AMPK), are key regulators of inflammatory processes. nih.govsemanticscholar.org They function as molecular switches that control the transformation of macrophages between the pro-inflammatory (M1) and anti-inflammatory (M2) phenotypes. nih.gov Consequently, inhibition of SIKs presents a promising therapeutic strategy for inflammatory diseases.

The compound HG-9-91-01 is a known potent SIK inhibitor, but its clinical development has been hampered by poor drug-like properties, such as rapid elimination and low in vivo exposure. nih.gov To address these limitations, researchers have designed and synthesized a series of novel pyrimidine-5-carboxamide derivatives using a molecular hybridization strategy. nih.gov

This research led to the identification of compound 8h as a highly promising candidate. nih.gov It demonstrated favorable inhibitory activity and selectivity for SIK1 and SIK2, coupled with excellent metabolic stability in human liver microsomes and enhanced in vivo exposure. nih.gov Mechanistic studies showed that compound 8h significantly increased the expression of the anti-inflammatory cytokine IL-10 while reducing the pro-inflammatory cytokine IL-12 in bone marrow-derived macrophages. nih.gov Furthermore, it was found to induce the translocation of CREB-regulated transcriptional coactivator 3 (CRTC3) and elevate the expression of several key genes, including Arginase 1. nih.gov These findings indicate that pyrimidine-5-carboxamide derivatives can effectively modulate the SIK signaling pathway, offering a potential new class of anti-inflammatory agents. nih.gov

CompoundSIK1 IC₅₀ (nM)SIK2 IC₅₀ (nM)SIK3 IC₅₀ (nM)Key Mechanistic Finding
HG-9-91-01Potent (nanomolar range)Potent (nanomolar range)Potent (nanomolar range)Potent SIK inhibitor with poor drug-like properties. nih.gov
Compound 8hFavorable ActivityFavorable ActivitySelective for SIK1/2Upregulates IL-10, downregulates IL-12, induces CRTC3 translocation. nih.gov

Cyclooxygenase (COX) Enzyme Interaction Mechanisms with Pyrimidine Derivatives

Cyclooxygenase (COX) enzymes, which exist as two main isoforms, COX-1 and COX-2, are key mediators of inflammation. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is often overexpressed in inflamed tissues and various types of cancer, where it contributes to disease progression. rsc.org Therefore, the development of selective COX-2 inhibitors is a major goal in anti-inflammatory and anticancer therapy.

Pyrimidine derivatives have emerged as a promising scaffold for creating potent and selective COX-2 inhibitors. nih.govmdpi.comnih.gov In vitro studies have demonstrated that certain pyrimidine derivatives exhibit a high degree of selectivity for COX-2 over COX-1. mdpi.comnih.govdntb.gov.ua For example, two compounds, designated L1 and L2 , showed inhibitory activity against COX-2 that was comparable to the established selective inhibitor meloxicam (B1676189) and significantly better than the non-selective drug piroxicam. mdpi.comnih.gov

Further research led to the design of novel fluorescent COX-2 inhibitors based on a pyrimidine scaffold. rsc.org One such compound, N-(2-((7-nitro-benzo[c] nih.govbenthamscience.comnih.govoxadiazol-4-yl)amino)propyl)-4-[4-(methylsulfonyl)phenyl]-6-(trifluoro-methyl)-pyrimidin-2-amine (compound 6) , was identified as a potent and selective COX-2 inhibitor with an IC₅₀ value of 1.8 μM. rsc.org These studies confirm that the pyrimidine core can be effectively modified to achieve high-affinity and selective binding to the COX-2 active site, providing a strong foundation for developing new therapeutic agents with reduced side effects. mdpi.com

CompoundTargetIC₅₀ ValueSelectivity Profile
Compound L1COX-2Comparable to MeloxicamHigh selectivity for COX-2 over COX-1. mdpi.comnih.gov
Compound L2COX-2Comparable to MeloxicamHigh selectivity for COX-2 over COX-1. mdpi.comnih.gov
Compound 6COX-21.8 µMPotent and selective COX-2 inhibitor. rsc.org
Meloxicam (Reference)COX-2-Selective COX-2 inhibitor. mdpi.com
Piroxicam (Reference)COX-1/COX-2-Non-selective COX inhibitor. mdpi.com

SIRTuin (SIRT1, SIRT2, SIRT3) Inhibition Binding Modes

Sirtuins (SIRTs) are a family of seven (SIRT1-7) NAD⁺-dependent protein deacylases that play crucial roles in cellular metabolism, cell proliferation, and aging. nih.gov Their dysregulation is linked to various diseases, making them attractive therapeutic targets. Pyrimidine-based compounds have been investigated as inhibitors for several sirtuin isoforms, revealing diverse and sometimes unexpected binding mechanisms.

Studies on SIRT2 have identified derivatives of thienopyrimidinone and 7-aroyl-triazolo[1,5-a]-pyrimidine as effective inhibitors. functmaterials.org.uanih.gov These molecules typically bind within a hydrophobic pocket of the enzyme. functmaterials.org.ua Extensive structure-activity relationship studies of the thienopyrimidinone series identified key pharmacophoric elements that contribute to potent and selective SIRT2 inhibition, with some analogues achieving submicromolar IC₅₀ values. nih.gov

Research into SIRT5 inhibitors has led to the development of 2,4,5-trisubstituted pyrimidine derivatives. mdpi.com Docking studies predicted that these compounds bind in the acylated substrate binding cleft, and kinetic assays confirmed that they act as competitive inhibitors against the succinylated substrate, with the most potent derivatives showing IC₅₀ values in the low micromolar range and high selectivity over other sirtuins. mdpi.com

Interestingly, the study of a SIRT6 inhibitor derived from a DNA-encoded library screen revealed an unconventional binding mode. nih.gov The pyrimidine-containing compound was found to occupy the Sirt6-specific acyl substrate binding channel, extending into the acetyl-lysine binding pocket, rather than the expected NAD⁺ cofactor binding site. nih.gov This unique binding mode, where the inhibitor spans the acyl channel, provides a new blueprint for the rational design of potent and selective Sirt6 inhibitors. nih.gov

SARS-CoV-2 Main Protease (Mpro) Inhibition Mechanisms

The Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro, also known as 3CLpro) is a cysteine protease that is indispensable for the virus's life cycle. mdpi.comresearchgate.net It cleaves viral polyproteins to produce functional non-structural proteins required for viral replication, making it a prime target for antiviral drug development. nih.govacs.org The active site of Mpro contains a catalytic dyad of Cysteine-145 (Cys145) and Histidine-41 (His41). nih.gov

Inhibition of Mpro can occur through two primary mechanisms: non-covalent binding or covalent modification of the catalytic Cys145 residue. nih.govchemrxiv.orgnih.gov Many potent inhibitors are peptidomimetic compounds designed to fit into the substrate-binding pockets (S1, S2, S4, etc.) of the enzyme. nih.gov These inhibitors often incorporate an electrophilic "warhead," such as an aldehyde or a nitrile, which can form a reversible or irreversible covalent bond with the thiol group of Cys145. mdpi.comnih.gov

While specific studies focusing on this compound as an Mpro inhibitor are not prominent, pyrimidine-based scaffolds are being actively explored for this target. researchgate.net For instance, dihydropyrimidine (B8664642) derivatives like batzelladine A and B have shown antiviral properties. researchgate.net The general strategy involves designing molecules that can effectively interact with the distinct pockets of the Mpro active site. X-ray crystallography studies have been instrumental in revealing how different inhibitors, including those with aldehyde or nitrile warheads, bind covalently to Cys145, providing detailed structural information for the design of new and more effective anti-COVID-19 therapeutics. mdpi.comnih.gov

Kinase Inhibitor Binding Mechanisms Involving Pyrimidine Scaffolds

The pyrimidine scaffold is a cornerstone in the development of protein kinase inhibitors, largely because it acts as a bioisostere of the adenine (B156593) ring of ATP. rsc.org This allows pyrimidine-based molecules to fit into the ATP-binding site of kinases and form crucial hydrogen bonds with the "hinge region," a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. nih.govrsc.org The 2,4-diaminopyrimidine core is particularly effective in this role, with the amino groups acting as hydrogen bond donors to the backbone of the hinge residues.

The 5-carboxamide group on the pyrimidine ring provides a valuable vector for chemical modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties. nih.gov By adding different substituents at this position, medicinal chemists can target unique features of the kinase active site.

Hematopoietic Progenitor Kinase 1 (HPK1): For HPK1, a diaminopyrimidine carboxamide scaffold was explored. It was discovered that the 5-carboxamide moiety directly engages with the hinge residue Glu92 through a hydrogen bond. This single interaction resulted in a greater than 100-fold improvement in potency compared to an analogue lacking the carboxamide group. nih.gov

Sky Kinase (TYRO3): In the development of inhibitors for Sky kinase, a member of the TAM family of receptor tyrosine kinases, a 2,4-diaminopyrimidine-5-carboxamide (B3032972) core was used. nih.govresearchgate.net High selectivity was achieved by designing 2-aminobenzyl analogues that were able to occupy a specific subpocket near the active site, defined by the residue Ala571. nih.gov This strategy yielded a compound with over 100-fold selectivity for TYRO3 against a panel of other tyrosine kinases.

Cyclin-Dependent Kinase 9 (CDK9): To achieve selectivity for CDK9 over the closely related CDK2, researchers designed 2,4,5-trisubstituted pyrimidine inhibitors. By taking advantage of structural differences in the active sites of the two kinases, they could introduce substituents that created favorable interactions in CDK9 while causing steric clashes in CDK2, thus conferring selectivity. cardiff.ac.uk

Target KinasePyrimidine ScaffoldKey Interaction / Selectivity DeterminantReference
HPK12,4-Diaminopyrimidine-5-carboxamide5-carboxamide forms a hydrogen bond with hinge residue Glu92, increasing potency >100x. nih.gov
Sky (TYRO3)2,4-Diaminopyrimidine-5-carboxamide2-aminobenzyl analogs occupy the Ala571 subpocket, conferring high selectivity. nih.gov
CDK92,4,5-Trisubstituted pyrimidineSubstituents exploit non-conserved residues in the active site to achieve selectivity over CDK2. cardiff.ac.uk
Aurora/Polo-like Kinase (PLK)2-Aminopyrimidine / 2,4-DiaminopyrimidineActs as an ATP competitive inhibitor by forming hydrogen bonds with hinge region amino acids. nih.govresearchgate.net

Receptor Interaction Mechanisms

The interaction of pyrimidine-5-carboxamide derivatives with the TGR5 receptor is a complex process governed by specific molecular recognition events. Understanding these mechanisms is pivotal for the design of more effective therapeutic agents.

Research has demonstrated that pyrimidine-5-carboxamide derivatives can act as potent agonists of the TGR5 receptor. doi.org A series of 4-phenoxypyrimidine-5-carboxamide derivatives, for instance, have been synthesized and shown to activate both human and mouse TGR5 with high efficacy. researchgate.net The binding of these compounds to the TGR5 receptor initiates a signaling cascade, leading to the desired physiological responses. nih.gov

Molecular docking studies have provided insights into the binding modes of these derivatives within the TGR5 active site. For example, in related pyrazine-2-carboxamide derivatives, the 2,5-di-Cl phenol (B47542) moiety has been observed to form hydrophobic interactions with key amino acid residues such as Leu74 and Leu166, as well as pi-pi stacking interactions with Trp75. nih.gov It is plausible that the pyrimidine core of this compound derivatives engages in similar critical interactions with the receptor.

Structure-Activity Relationships (SAR) for Mechanistic Understanding of Pyrimidines-5-carboxamides

The nature and position of substituents on the pyrimidine ring and the carboxamide group have a profound impact on the binding affinity and selectivity of these compounds for the TGR5 receptor. For instance, in a series of 4-(2,5-dichlorophenoxy)pyrimidine derivatives, modifications at various positions led to significant changes in their agonistic activity. doi.org

The following table summarizes the impact of different substituents on the TGR5 agonistic activity of a series of pyrimidine derivatives, providing a glimpse into the structure-activity landscape.

CompoundSubstituent at R1Substituent at R2EC50 (nM) for hTGR5
Derivative A H2-Cl-phenyl150
Derivative B CH32-Cl-phenyl85
Derivative C H2,5-di-Cl-phenyl35
Derivative D CH32,5-di-Cl-phenyl18

This table is a representative example based on trends observed in the literature and does not represent specific experimental data for this compound itself.

As illustrated, the introduction of a methyl group (as in the 2,4-dimethyl configuration) and specific halogen substitutions on the phenyl ring can significantly enhance the potency of these derivatives.

The pyrimidine-5-carboxamide scaffold serves as a crucial anchor for the molecule within the TGR5 binding pocket. The pyrimidine ring itself can participate in essential hydrogen bonding and hydrophobic interactions with the receptor. The carboxamide group is also believed to play a key role in orienting the molecule correctly for optimal binding and activation of the receptor.

Computational Approaches to Elucidate Mechanistic Pathways of this compound Interactions

Computational modeling has become an indispensable tool for understanding the intricate details of ligand-receptor interactions at the molecular level. For pyrimidine-5-carboxamide derivatives, a combination of Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking has been employed to shed light on their binding mechanisms with the TGR5 receptor. researchgate.net

A study on 4-phenoxypyrimidine-5-carboxamide derivatives utilized Density Functional Theory (DFT) to optimize the chemical structures of the molecules. researchgate.net Subsequently, QSAR models were generated using methods like Multi-Linear Regression and Genetic Function Approximation. researchgate.net These models successfully correlated the structural features of the compounds with their biological activity, achieving a high squared correlation coefficient (R²) of 0.9460 in one of the models. researchgate.net

Molecular docking simulations further revealed that the binding affinities of these compounds are in good agreement with their experimentally determined potencies (pEC50). researchgate.net The most potent compounds were found to form hydrogen bonds and hydrophobic interactions with key amino acid residues within the TGR5 active site, with a notable binding affinity of -10.4 kcal/mol for the best-performing compound. researchgate.net These computational insights provide a roadmap for the rational design of novel and more potent TGR5 agonists based on the pyrimidine-5-carboxamide scaffold.

Q & A

Q. What are the common synthetic routes for preparing 2,4-dimethylpyrimidine-5-carboxamide, and how are reaction conditions optimized?

The Biginelli reaction is a widely used method for synthesizing dihydropyrimidine derivatives, including carboxamide analogs. A typical protocol involves heating a mixture of a β-ketoamide, urea, and an aldehyde under solvent-free conditions with catalytic chloroacetic acid (10 mol%) for 7–10 hours . For this compound, substituting the aldehyde with methyl groups at the 2- and 4-positions can yield the desired product. Optimization includes adjusting reaction time, temperature, and stoichiometry to mitigate side reactions like over-alkylation or ring-opening. Purity is often assessed via HPLC (≥95%) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Characterization employs a combination of spectroscopic and chromatographic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR verify substitution patterns (e.g., methyl groups at C2 and C4, carboxamide at C5).
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ for C7_7H10_{10}N3_3O).
  • HPLC : Purity assessment using reverse-phase columns (e.g., C18) with UV detection at 254 nm .

Q. What are the key solubility and stability considerations for this compound in biological assays?

this compound is typically soluble in polar aprotic solvents (DMSO, DMF) but has limited aqueous solubility. Stability studies recommend storage at –20°C under inert gas to prevent hydrolysis of the carboxamide group. Degradation in DMSO has been reported for analogous pyrimidines, necessitating fresh preparation for assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for structurally similar pyrimidine derivatives?

Discrepancies in NMR or MS data often arise from tautomerism or residual solvents. For example, the carboxamide group may exhibit rotational isomers, leading to split peaks. Strategies include:

  • Variable Temperature NMR : To observe coalescence of peaks.
  • DFT Calculations : Predict chemical shifts and compare with experimental data.
  • X-ray Crystallography : Definitive structural assignment via crystallographic data (e.g., CCDC entries for related pyrimidines) .

Q. What methodologies are effective for studying structure-activity relationships (SAR) of this compound in enzyme inhibition?

SAR studies involve:

  • Analog Synthesis : Modifying substituents (e.g., replacing methyl groups with halogens or bulkier alkyl chains).
  • Kinetic Assays : Measuring IC50_{50} values against target enzymes (e.g., thymidine phosphorylase ).
  • Molecular Docking : Using tools like AutoDock to predict binding modes and guide rational design .

Q. How can low yields in multi-step syntheses of this compound be addressed?

Low yields often stem from unstable intermediates. Solutions include:

  • Protecting Groups : Temporarily masking reactive sites (e.g., using Boc for amines).
  • Flow Chemistry : Continuous processing to minimize intermediate degradation.
  • Microwave-Assisted Synthesis : Accelerating reaction kinetics to improve efficiency .

Q. What advanced analytical techniques are suitable for detecting trace impurities in this compound?

Hyphenated techniques like LC-MS/MS or GC-MS provide high sensitivity for impurity profiling. For example, process-related impurities (e.g., unreacted aldehydes) can be quantified at ppm levels using MRM (multiple reaction monitoring) .

Methodological Considerations

Q. What solvent systems are optimal for crystallizing this compound?

Mixed-solvent systems (e.g., DMSO:water 5:5) promote slow crystallization, yielding high-purity crystals suitable for X-ray analysis. Ethanol/ethyl acetate mixtures are also effective for recrystallization .

Q. How do researchers validate the biological activity of this compound in cellular models?

  • Dose-Response Curves : Assess cytotoxicity (via MTT assay) and efficacy (e.g., IC50_{50} for apoptosis induction).
  • Selectivity Profiling : Test against off-target receptors using panels like Eurofins CEREP.
  • Metabolic Stability : Incubate with liver microsomes to evaluate half-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.